5-Ethynyl-2'-deoxycytidine
Beschreibung
Eigenschaften
IUPAC Name |
4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSYXIPNSASJY-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567311 | |
| Record name | 2'-Deoxy-5-ethynylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69075-47-4 | |
| Record name | 2'-Deoxy-5-ethynylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Sonogashira Cross-Coupling Reaction
The primary route to EdC involves a Sonogashira coupling between 5-iodo-2'-deoxycytidine and ethynyltrimethylsilane (TMS-ethyne). This method, adapted from protocols for analogous alkynyl nucleosides, proceeds under palladium catalysis.
Reaction Conditions:
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Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in anhydrous DMF.
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Base: Triethylamine (5 equiv) to neutralize HI byproducts.
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Temperature: Room temperature (25°C) to minimize side reactions.
The reaction yields 5-(trimethylsilylethynyl)-2'-deoxycytidine , which undergoes deprotection using tetrabutylammonium fluoride (TBAF) in THF to remove the TMS group. Final purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1) achieves >95% purity.
Key Data:
Alternative Alkynylation Strategies
While Sonogashira coupling dominates, direct ethynylation using acetylene gas under high-pressure conditions has been explored. However, this method suffers from lower regioselectivity and requires specialized equipment.
Enzymatic Incorporation into DNA
Synthesis of this compound Triphosphate (EdCTP)
EdC is phosphorylated to its triphosphate form (EdCTP) for enzymatic incorporation into DNA. The process involves:
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Protection of EdC: The 5'-OH group is protected using dimethoxytrityl (DMT) chloride.
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Phosphorylation: Reaction with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one followed by tributylammonium pyrophosphate.
Enzymatic Kinetics:
EdCTP is incorporated into DNA during replication or repair, enabling fluorescent labeling via azide-alkyne cycloaddition.
Purification and Characterization
Chromatography-Free Purification
To bypass silica gel chromatography, a precipitation-based protocol is employed:
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Post-reaction mixture is concentrated under vacuum.
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Methanol is added to precipitate palladium and phosphine byproducts.
Advantages:
Analytical Characterization
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₄ | |
| Molecular Weight | 251.24 g/mol | |
| λmax (H₂O) | 292 nm | |
| Solubility (DMF) | 5 mg/mL | |
| pKa | 14.03 ± 0.60 |
Spectroscopic Data:
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¹H NMR (D₂O): δ 8.20 (s, 1H, H6), 6.20 (t, 1H, H1'), 4.40–3.80 (m, sugar protons), 3.10 (s, 1H, ethynyl).
Applications in DNA Labeling and Antiviral Research
DNA Synthesis Tracking
EdC’s ethynyl group reacts with azide-functionalized fluorophores (e.g., Alexa Fluor 488 azide) via copper-catalyzed click chemistry. This enables:
Advantages Over BrdU/EdU:
Analyse Chemischer Reaktionen
Incorporation into DNA via Polymerase Enzymes
5-EdC functions as a thymidine analog, integrating into newly synthesized DNA during replication. Its triphosphate form (EdCTP) is incorporated by DNA polymerases, including Klenow fragment (exo⁻) and DNA polymerase β , during DNA synthesis. Kinetic studies demonstrate comparable efficiency to native dCTP:
| Parameter | dCTP | EdCTP |
|---|---|---|
| Kₘ (nM) | 11.6 ± 2.8 | 14.5 ± 3.6 |
| Vₘₐₓ (%·min⁻¹) | 1.6 ± 0.1 | 1.5 ± 0.1 |
| Vₘₐₓ/Kₘ | 0.14 | 0.10 |
Table 1: Kinetic parameters for dCTP and EdCTP incorporation by Klenow exo⁻
EdCTP’s slight reduction in catalytic efficiency (~30% lower Vₘₐₓ/Kₘ) does not impede its utility, as its ethynyl group enables post-incorporation labeling .
Click Chemistry for Detection
The ethynyl group in 5-EdC undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes (e.g., biotin or fluorophores). This reaction is central to detecting EdC-labeled DNA:
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Reaction Conditions :
-
Applications :
This method bypasses antibody-based detection (e.g., BrdU), offering higher specificity and reduced background .
Role in DNA Demethylation Studies
5-EdC serves as a mechanistic probe for DNA demethylation (DdM) . During base excision repair (BER)-mediated demethylation, DNA polymerase β incorporates EdCTP into repair gaps, enabling tracking of active demethylation sites . Key findings include:
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Specificity : EdC incorporation in mouse zygotes correlates with DNA replication phases, confirming its utility in mapping replication-coupled demethylation .
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Chemical Stability : The ethynyl group remains inert under physiological conditions, ensuring minimal interference with DNA structure or repair processes .
Comparative Advantages Over BrdU
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Detection Flexibility : Click chemistry permits multiplexing with other probes (e.g., EdU for dual pulse-chase experiments) .
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Reduced Cytotoxicity : Unlike BrdU, EdC does not require DNA denaturation (HCl/heat treatment), preserving cell viability .
This compound’s chemical versatility underpins its role in modern molecular biology, offering precise tools for studying DNA dynamics. Its compatibility with click chemistry and polymerase enzymes ensures broad applicability in both basic research and therapeutic development .
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:
DNA Labeling: It is used to label newly synthesized DNA, enabling the study of cell proliferation and DNA replication.
Cell Proliferation Studies: By incorporating into DNA, it helps in tracking cell division in various biological systems.
Cancer Research: It is used to study the effects of anti-cancer drugs on DNA synthesis and cell proliferation.
Virology: It helps in understanding viral replication mechanisms by monitoring DNA synthesis in infected cells.
Developmental Biology: Used to study cell division and differentiation during development.
Wirkmechanismus
5-Ethynyl-2’-deoxycytidine exerts its effects by incorporating into newly synthesized DNA during the S-phase of the cell cycle. Once incorporated, it can be detected using click chemistry, where the ethynyl group reacts with azides to form fluorescent triazoles. This allows for the visualization and quantification of DNA synthesis. The compound targets DNA polymerases and integrates into the DNA strand, providing a means to monitor DNA replication and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Features of EdC and Analogous Compounds
Mechanistic and Application Differences
EdC vs. EdU
- Cytotoxicity : EdU exhibits time-dependent growth inhibition due to interference with thymidine metabolism, whereas EdC shows minimal cytotoxicity, especially when co-administered with thymidine .
- Metabolic Pathways : EdC is converted to EdCTP via deoxycytidine kinase, while EdU is phosphorylated by thymidine kinase. EdCTP is poorly recognized by replication complexes, reducing its interference with DNA synthesis compared to EdUTP .
- Viral Studies : In herpesvirus-infected cells (HSV-1, HCMV, KSHV), EdU is preferentially incorporated over EdC due to viral thymidine kinase activity, highlighting context-dependent utility .
EdC vs. BrdU
- Detection : BrdU requires DNA denaturation for antibody binding, which disrupts chromatin structure. EdC’s click chemistry avoids this limitation, enabling multiplexing with other biomarkers .
- Cross-Reactivity : Anti-BrdU antibodies may cross-react with EdU, complicating dual-labeling experiments. EdC circumvents this issue .
EdC vs. 5hmdC and 5-Aza-CdR
- Functional Role : 5hmdC is a natural epigenetic marker involved in DNA demethylation, while 5-Aza-CdR is a DNMT inhibitor used to reactivate tumor suppressor genes. EdC, in contrast, is strictly a replication tracer .
- Synthesis: EdC is synthesized via Sonogashira coupling of 5-iodo-2'-deoxycytidine with trimethylsilylacetylene , whereas 5hmdC requires protective group strategies for hydroxylmethylation .
Research Findings and Implications
Reduced Cytotoxicity : EdC’s low toxicity profile makes it superior to EdU for prolonged cell cycle analysis, particularly in sensitive models like zygotes and germ cells .
Enzyme Specificity : EdC is incorporated by repair-associated polymerases (e.g., Pol β) more efficiently than replicative polymerases, suggesting utility in studying DNA repair mechanisms .
Viral Replication : Differential incorporation of EdC and EdU in herpesviruses underscores the importance of nucleoside metabolism in viral replication studies .
Biologische Aktivität
5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analogue that has garnered attention for its applications in molecular biology, particularly in the study of DNA replication and cellular proliferation. This article provides an overview of the biological activity of EdC, supported by relevant research findings, case studies, and comparative data.
Overview of this compound
EdC is structurally similar to deoxycytidine but features an ethynyl group at the 5-position of the pyrimidine ring. This modification allows EdC to be incorporated into DNA during replication, making it a valuable tool for studying cellular processes. Its lower cytotoxicity compared to other analogues, such as 5-ethynyl-2'-deoxyuridine (EdU), makes it particularly interesting for long-term studies.
EdC is incorporated into DNA by DNA polymerases during replication. Once incorporated, it can affect cellular processes in several ways:
- Inhibition of DNA Synthesis : EdC incorporation can lead to disruptions in normal DNA synthesis and repair mechanisms.
- Induction of DNA Damage : The presence of EdC can trigger DNA damage responses, potentially leading to apoptosis if the damage is irreparable .
- Fluorescent Labeling : EdC can be tagged with fluorescent probes through click chemistry, allowing for visualization of DNA synthesis in live cells .
Comparative Incorporation Efficiency
Research indicates that EdC is less efficiently incorporated into DNA compared to EdU, especially in non-infected human fibroblast cells. However, in cells infected with certain viruses like HSV-1, the incorporation efficiency of EdC can be comparable to that of EdU . The following table summarizes the incorporation efficiencies observed in various cell types:
| Cell Type | Incorporation Efficiency (EdC) | Incorporation Efficiency (EdU) |
|---|---|---|
| Non-infected Human Fibroblasts | Low | High |
| HSV-1 Infected Cells | Similar | Similar |
| HCMV Infected Cells | Low | High |
| KSHV Infected Cells | Low | High |
Cytotoxicity and Cellular Effects
While EdU is known to exhibit significant cytotoxic effects due to its incorporation into DNA and subsequent induction of DNA damage pathways, EdC tends to have a lower cytotoxic profile. Studies have shown that EdC does not lead to detectable incorporation into DNA in several human cell lines under certain conditions . This characteristic makes EdC a favorable candidate for applications requiring prolonged exposure without significant cell death.
Case Study: Effects on Cancer Cell Lines
In studies involving osteosarcoma and glioblastoma cell lines, EdC demonstrated the ability to suppress cell proliferation effectively. It was found to induce a "futile" DNA repair cycle, resulting in increased rates of apoptosis compared to traditional chemotherapeutic agents like Temozolomide . The following table summarizes the effects observed:
| Cell Line | Treatment | Observed Effect |
|---|---|---|
| Osteosarcoma | EdC | Suppressed proliferation |
| Glioblastoma | EdC | Induced apoptosis |
| Control (DMSO) | - | Normal proliferation |
Applications in Research
- DNA Replication Studies : EdC serves as a reliable marker for tracking DNA replication dynamics in both in vitro and in vivo settings.
- Epigenetic Research : The ability of EdC to label cytosine residues allows researchers to study processes such as cytosine demethylation.
- Therapeutic Potential : Due to its unique properties, EdC may be explored as a therapeutic agent or as part of combination therapies targeting specific cancers.
Q & A
Q. How does 5-Ethynyl-2'-deoxycytidine (EdC) enable detection of proliferating cells in vitro?
EdC is incorporated into DNA during S-phase replication, replacing thymidine. Its ethynyl group allows detection via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") with fluorescent azides, bypassing antibody-based methods like BrdU. This preserves cellular structure and avoids DNA denaturation . A typical protocol involves:
Q. What are the advantages of EdC over BrdU or EdU for DNA labeling?
EdC eliminates the need for harsh DNA denaturation (e.g., HCl treatment for BrdU), improving compatibility with epitope preservation for multiplex assays. Unlike EdU, EdC’s cytosine base reduces cytotoxicity in long-term labeling . However, EdU’s uracil analog integrates more efficiently in rapidly dividing cells, making EdC preferable for studies requiring minimal metabolic disruption .
Q. What safety protocols are critical when handling EdC in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use a fume hood for powder handling .
- Storage : Store desiccated at -20°C to prevent degradation .
- Waste disposal : Collect contaminated materials as hazardous waste due to mutagenicity (GHS Category 1B) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in EdC incorporation efficiency across cell types?
Variability arises from differences in thymidylate synthase activity or nucleoside transporter expression. To optimize:
Q. What strategies mitigate cytotoxicity from prolonged EdC exposure?
Q. How does EdC incorporation affect downstream molecular analyses like qPCR or sequencing?
The ethynyl group may interfere with enzymatic reactions:
Q. Why does EdC show differential incorporation in virally infected cells, and how can this be addressed?
Viral polymerases (e.g., HSV-1 thymidine kinase) preferentially incorporate EdU over EdC. In herpesvirus studies:
- Use EdC for host-cell labeling and EdU for viral DNA detection.
- Validate with dual-labeling and confocal microscopy .
- Adjust infection timelines to account for cell-cycle synchronization effects .
Data Contradictions and Validation
Q. How should researchers address conflicting results in EdC-based cell cycle analyses?
- Issue : Discrepancies in G1/S phase quantification may arise from variable click chemistry efficiency.
- Solution : Calibrate using synchronized cell populations and internal standards (e.g., cells labeled with both EdC and Hoechst 33342) .
- Validation : Cross-check with Ki-67 staining or CFSE dilution assays .
Q. Can EdC be combined with other nucleotide analogs for multi-phase cell tracking?
Yes. Example protocol:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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